2-cyano-2-cycloheptylidene-N-ethylacetamide
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Overview
Description
2-cyano-2-cycloheptylidene-N-ethylacetamide is a chemical compound known for its unique structure and properties. It is part of the cyanoacetamide family, which is widely used in various chemical and pharmaceutical applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-2-cycloheptylidene-N-ethylacetamide typically involves the cyanoacetylation of amines. This process can be carried out using various methods, including:
Direct Treatment: The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.
Stirring Without Solvent: Stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.
Fusion Method: The solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production of cyanoacetamides, including this compound, often involves large-scale reactions using similar methods but optimized for efficiency and yield. These methods may include continuous flow processes and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-cyano-2-cycloheptylidene-N-ethylacetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on C-2 can participate in condensation reactions to form various heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyano and carbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Methyl Cyanoacetate: Used in the initial synthesis.
Ethyl Cyanoacetate: Another reagent for synthesis.
Catalysts: Such as triethylamine, used to enhance reaction rates.
Major Products Formed
The major products formed from these reactions are often heterocyclic compounds, which have significant biological and pharmaceutical applications .
Scientific Research Applications
2-cyano-2-cycloheptylidene-N-ethylacetamide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyano-2-cycloheptylidene-N-ethylacetamide involves its reactivity at the cyano and carbonyl groups. These functional groups enable the compound to participate in various chemical reactions, leading to the formation of biologically active heterocyclic compounds . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
2-cyano-2-cycloheptylidene-N-ethylacetamide is unique due to its specific structure, which imparts distinct reactivity and properties compared to other cyanoacetamides. This uniqueness makes it valuable in specialized applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C12H18N2O |
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Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-cyano-2-cycloheptylidene-N-ethylacetamide |
InChI |
InChI=1S/C12H18N2O/c1-2-14-12(15)11(9-13)10-7-5-3-4-6-8-10/h2-8H2,1H3,(H,14,15) |
InChI Key |
RBMGRPCAVXRXEU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(=C1CCCCCC1)C#N |
Origin of Product |
United States |
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